Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate
Overview
Description
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenoxy acetate structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate typically involves the reaction of 3,5-bis(trifluoromethyl)phenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism by which Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate exerts its effects is primarily through its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, making the compound valuable in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenol: A precursor in the synthesis of Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate.
Methyl 2-(4-trifluoromethylphenoxy)acetate: A structurally similar compound with a single trifluoromethyl group.
Methyl 2-(3,5-difluorophenoxy)acetate: Another related compound with difluoro substitution.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability, lipophilicity, and reactivity compared to similar compounds. These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals .
Properties
IUPAC Name |
methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O3/c1-19-9(18)5-20-8-3-6(10(12,13)14)2-7(4-8)11(15,16)17/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLQVJSODCJJPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201232024 | |
Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87964-31-6 | |
Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87964-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[3,5-bis(trifluoromethyl)phenoxy]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201232024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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